3-[(Oxolan-3-yl)carbamoyl]propanoic acid
Description
3-[(Oxolan-3-yl)carbamoyl]propanoic acid is a carbamoyl-substituted propanoic acid derivative featuring an oxolane (tetrahydrofuran) ring at the carbamoyl group. This compound is synthesized via two primary routes:
- Route i: Acylation of heterocyclic amines (e.g., oxolan-3-amine) with succinic anhydride in solvents like benzene or glacial acetic acid, yielding the product in 48–52% efficiency .
- Route ii: Use of intermediate 3-amino(thioxo)methylcarbamoylpropanoic acid (5), which reacts with coumarin derivatives to form 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids. This method offers superior yields (e.g., 52% for compound {1}) and purity .
Key physico-chemical properties (melting point, NMR data) align with coumarin-thiazole hybrids, as shown in Table 1 of . The compound’s structure enables applications in medicinal chemistry, particularly as a core building block for bioactive molecules.
Properties
IUPAC Name |
4-oxo-4-(oxolan-3-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-6-3-4-13-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNQXQXRYFDYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-yl)carbamoyl]propanoic acid typically involves the reaction of oxolane derivatives with carbamoyl chloride, followed by the introduction of a propanoic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-[(Oxolan-3-yl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
3-(Methylthio)propanoic Acid Esters
- Examples : Methyl ester (CAS N/A), ethyl ester (CAS N/A).
- Structure : Replace oxolan-3-yl carbamoyl with methylthio and ester groups.
- Properties: Odor Threshold: Methyl ester (180 µg·kg⁻¹), ethyl ester (7 µg·kg⁻¹) . Applications: Key aroma compounds in pineapples (Tainong No. 4 and No. 6), contributing fruity/sulfurous notes. Concentrations vary: methyl ester (622.49 µg·kg⁻¹ in Tainong No. 4) vs. ethyl ester (78.06 µg·kg⁻¹ in Tainong No. 6) .
- Contrast: Unlike 3-[(Oxolan-3-yl)carbamoyl]propanoic acid, these esters lack heterocyclic carbamoyl groups and are volatile, limiting their use in pharmaceuticals.
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
- Structure : Substitutes oxolane with a 1,3,4-thiadiazole ring.
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic Acid
- CAS : 3744-18-1; Molecular Weight : 287.11 g/mol.
- Structure : Replaces oxolane with a bromophenyl-urea group.
- Applications : Pharmaceutical reference standard (e.g., platelet aggregation studies) .
Pharmacological Agents with Propanoic Acid Moieties
Tirofiban
- Structure: (2S)-2-(butylsulfonylamino)-3-[4-(piperidin-4-ylbutoxy)phenyl]-propanoic acid.
- Applications : Platelet aggregation inhibitor (IC₅₀ ~10 nM) .
- Comparison: While both tirofiban and this compound have carbamoyl groups, tirofiban’s sulfonamide and piperidine groups enhance receptor specificity.
3-{[(1-Phenylethyl)carbamoyl]amino}propanoic Acid
Key Observations :
- Synthesis Efficiency: The oxolane derivative’s yield (48–52%) is comparable to other carbamoylpropanoic acids but lower than optimized routes for thioesters (e.g., pineapple aroma compounds, synthesized via enzymatic pathways).
- Purity: Route ii for this compound achieves higher purity than benzene-based methods , similar to bromophenyl derivatives (95% purity in ).
- Bioactivity : Thiazole/thiadiazole hybrids () show broader enzyme inhibition profiles than oxolane derivatives, which are primarily scaffold components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
